Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
Overview
Description
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate is a chemical compound utilized in the synthesis of enantiopure non-natural alpha-amino acids. This compound is derived from l-glutamic acid through protection and selective reduction steps. Its synthesis involves the Wittig reaction, showcasing its versatility in producing a range of delta,epsilon-unsaturated alpha-amino acids, including the synthesis of (S)-2-amino-oleic acid (Constantinou-Kokotou, V., Magrioti, V., Markidis, T., & Kokotos, G., 2001).
Synthesis Analysis
The synthesis of Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate and related compounds has been explored through various methodologies, including an efficient approach to synthesize both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate via kinetic and parallel kinetic resolutions (Davies, S. G., Díez, D., El Hammouni, M. M., Garner, A. C., Garrido, N. M., Long, M. J. C., Morrison, R. M., Smith, A. D., Sweet, M. J., & Withey, J. M., 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate has been detailed, highlighting the crystalline forms and molecular conformations that contribute to their chemical behavior and reactivity (Gebreslasie, H. G., Jacobsen, Ø., & Görbitz, C., 2011).
Chemical Reactions and Properties
The compound's chemical reactions include its use as an intermediate in synthesizing a variety of delta,epsilon-unsaturated alpha-amino acids, demonstrating its utility in organic synthesis. Its reactivity has facilitated the development of novel compounds with potential applications in various fields (Constantinou-Kokotou, V., Magrioti, V., Markidis, T., & Kokotos, G., 2001).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate were not highlighted, related compounds' crystallographic analysis offers insights into their structural features and stability under various conditions (Gebreslasie, H. G., Jacobsen, Ø., & Görbitz, C., 2011).
Chemical Properties Analysis
The chemical properties of Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate are integral to its role in synthesizing alpha-amino acids. Its reactivity and interaction with various reagents underscore its importance in organic synthesis and the development of novel chemical entities (Constantinou-Kokotou, V., Magrioti, V., Markidis, T., & Kokotos, G., 2001).
Scientific Research Applications
1. Direct and Sustainable Synthesis of Tertiary Butyl Esters
- Application Summary : Tertiary butyl esters, including compounds like the one you mentioned, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Methods : This method uses flow microreactor systems . The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
- Results : The process resulted in the successful introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
2. Use of the tert-butyl Group in Chemistry and Biology
- Application Summary : The tert-butyl group, which is part of the compound you mentioned, has unique reactivity patterns and finds use in chemical transformations, biosynthetic and biodegradation pathways .
- Methods : The specific methods of application vary depending on the specific chemical transformation or biological pathway .
- Results : The use of the tert-butyl group has implications in various fields, from its relevance in nature to its possible application in biocatalytic processes .
Safety And Hazards
properties
IUPAC Name |
methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO7/c1-15(2,3)23-13(20)17(14(21)24-16(4,5)6)11(9-8-10-18)12(19)22-7/h10-11H,8-9H2,1-7H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDVERRTEUYROC-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC=O)C(=O)OC)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CCC=O)C(=O)OC)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450653 | |
Record name | Methyl N,N-bis(tert-butoxycarbonyl)-5-oxo-L-norvalinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate | |
CAS RN |
192314-71-9 | |
Record name | Methyl N,N-bis(tert-butoxycarbonyl)-5-oxo-L-norvalinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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